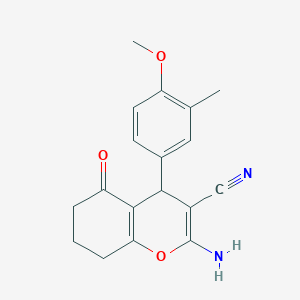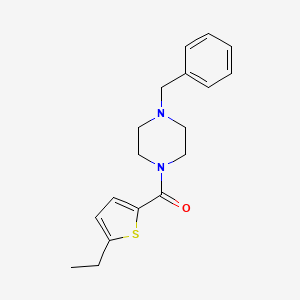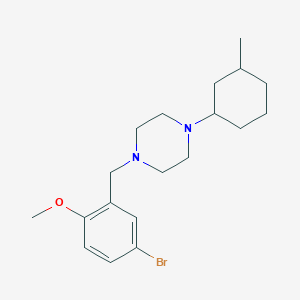
N-dibenzofuran-3-ylnaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dibenzofuran-3-ylnaphthalene-1-carboxamide is an organic compound with the molecular formula C23H15NO2 and a molecular weight of 337.3707 . This compound is characterized by the presence of a dibenzofuran moiety attached to a naphthalene ring through a carboxamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of N-dibenzofuran-3-ylnaphthalene-1-carboxamide typically involves the reaction of dibenzofuran-3-amine with naphthalene-1-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
N-dibenzofuran-3-ylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced into the aromatic rings using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Applications De Recherche Scientifique
N-dibenzofuran-3-ylnaphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-dibenzofuran-3-ylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
N-dibenzofuran-3-ylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Naphthalene derivatives: Compounds containing the naphthalene ring also show diverse biological activities and are used in various scientific research applications.
Carboxamide derivatives: These compounds have the carboxamide functional group and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-dibenzofuran-3-ylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO2/c25-23(20-10-5-7-15-6-1-2-8-17(15)20)24-16-12-13-19-18-9-3-4-11-21(18)26-22(19)14-16/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDCFLWCZIRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387156 |
Source


|
| Record name | N-dibenzofuran-3-ylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-36-2 |
Source


|
| Record name | N-dibenzofuran-3-ylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)

![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[(1-Methyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B4928832.png)

![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![1-[4-(Hexyloxy)phenyl]-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione](/img/structure/B4928878.png)
![3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4928883.png)
![(3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B4928884.png)

![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)
